([3] 4-Chloroaniline, 98%, Thermo Scientific Chemicals, )([2] 4-Chloroaniline (CICADS 48, 2003) - INCHEM, )
([4] Determination of 4-Chloroaniline and Its Derivatives Formed in the Interaction of Sodium Hypochlorite and Chlorhexidine by Using Gas Chromatography | Request PDF - ResearchGate, )
4-Chloroaniline is an organochlorine compound with the chemical formula ClC₆H₄NH₂. It appears as a pale yellow solid and is one of three isomers of chloroaniline. This compound is primarily synthesized through the reduction of 4-nitrochlorobenzene, which itself is derived from the nitration of chlorobenzene. The compound is notable for its industrial significance and biological activity, making it a subject of extensive research and application in various fields .
4-Chloroaniline is a hazardous compound and should be handled with appropriate precautions:
The synthesis of 4-chloroaniline typically involves:
This method avoids the overchlorination that can occur when directly chlorinating aniline .
4-Chloroaniline has diverse applications across various industries:
Studies on 4-chloroaniline have highlighted its interactions with various biological systems:
Several compounds are structurally or functionally similar to 4-chloroaniline. Below is a comparison highlighting their unique characteristics:
Compound Name | Structure | Unique Features |
---|---|---|
Aniline | C₆H₅NH₂ | Basic amine structure; widely used in dye production |
2-Chloroaniline | ClC₆H₄NH₂ (ortho) | Reactivity differs due to ortho positioning |
3-Chloroaniline | ClC₆H₄NH₂ (meta) | Distinct reactivity patterns compared to para-isomer |
4-Bromoaniline | BrC₆H₄NH₂ | Bromine substitution alters electronic properties |
4-Chloroaniline's unique para position allows for specific reactivity that differs from its ortho and meta counterparts, influencing both its chemical behavior and biological activity .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard